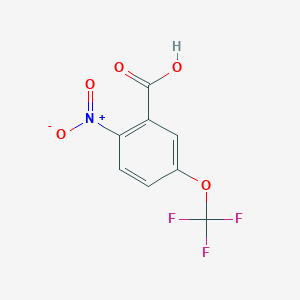

2-Nitro-5-(trifluoromethoxy)benzoic acid

Description

Properties

IUPAC Name |

2-nitro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c9-8(10,11)17-4-1-2-6(12(15)16)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEIKAXUKWLVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619811 | |

| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189359-65-7 | |

| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-5-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Nitro-5-(trifluoromethoxy)benzoic acid.

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-5-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural features, including a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety, make it a compound of interest in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro and trifluoromethoxy groups significantly influences the electronic properties of the benzene ring and the acidity of the carboxylic acid. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Physicochemical Properties

The following table summarizes the key

| Property | Value | Source |

| CAS Number | 189359-65-7 | [1][2] |

| Molecular Formula | C8H4F3NO5 | [1][2] |

| Molecular Weight | 251.12 g/mol | [1] |

| Melting Point | 97.8 - 98.5 °C | [2] |

| Boiling Point | 343.0 ± 42.0 °C at 760 mmHg | [1][3] |

| Density | 1.628 g/cm³ | [1][4] |

| pKa | 1.86 ± 0.25 (Predicted) | [1][4] |

| Flash Point | 161 °C | [1][4] |

| Physical Form | Solid, Powder | [4] |

| InChI Key | GQEIKAXUKWLVPL-UHFFFAOYSA-N | |

| SMILES | O=C(O)c1c(ccc(OC(F)(F)F)c1)--INVALID-LINK--[O-] | |

| Storage Temperature | Room Temperature, Sealed in dry | [1][4] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

-

Apparatus: Capillary tube melting point apparatus (e.g., Vernier Melt Station or similar).

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

-

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus: Simple distillation apparatus, including a round-bottom flask, condenser, thermometer, and heating mantle.

-

Procedure:

-

A sample of the compound is placed in the round-bottom flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.

-

The liquid is heated, and the temperature is monitored.

-

The boiling point is the stable temperature at which the liquid boils and the vapor condenses.[5]

-

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).

-

A standardized solution of a strong base (e.g., NaOH) is slowly added to the acidic solution from a burette.

-

The pH of the solution is measured after each addition of the base.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

-

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of a chemical compound.

Logical Relationship: Structural Effects on Acidity

Caption: Influence of electron-withdrawing groups on the acidity of the benzoic acid.

Safety and Handling

Based on safety data sheets for this compound, the following hazards are identified:

-

Causes skin irritation (H315) [2]

-

Causes serious eye irritation (H319) [2]

-

May cause respiratory irritation (H335) [2]

Precautionary Statements:

-

Avoid breathing dust, mist, or spray.[2]

-

Wash skin thoroughly after handling.[2]

-

Use only outdoors or in a well-ventilated area.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

If on skin, wash with plenty of soap and water.[2]

-

If inhaled, remove person to fresh air and keep comfortable for breathing.[2]

Conclusion

This compound is a solid compound with a relatively low predicted pKa, indicating it is a strong organic acid. Its physicochemical properties are dictated by the presence of multiple functional groups. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this compound. Standard laboratory procedures should be followed for its handling and characterization, with appropriate safety precautions in place.

References

- 1. This compound CAS#: 189359-65-7 [m.chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. This compound CAS#: 189359-65-7 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

2-Nitro-5-(trifluoromethoxy)benzoic acid structure and IUPAC name.

An In-depth Technical Guide to 2-Nitro-5-(trifluoromethoxy)benzoic acid

This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC name, physicochemical properties, and a generalized synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a benzoic acid core substituted with a nitro group at the second position and a trifluoromethoxy group at the fifth position.

Chemical Structure:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 251.12 g/mol | [1][3] |

| Boiling Point | 343 °C | [1] |

| Density | 1.628 g/cm³ | [1] |

| Flash Point | 161 °C | [1] |

| Storage | Sealed in dry, room temperature | [1][3] |

Synthesis Pathway

The synthesis of this compound can be conceptualized as a multi-step process. The following diagram illustrates a logical workflow for its preparation, starting from a substituted toluene precursor. This pathway involves oxidation of the methyl group to a carboxylic acid, followed by a nitration step.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Generalized Synthesis

The following provides a detailed, generalized methodology for the synthesis of nitroaromatic benzoic acids, adapted from procedures for structurally similar compounds.[4][5][6] This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize this compound via nitration of 3-(trifluoromethoxy)benzoic acid.

Materials:

-

3-(trifluoromethoxy)benzoic acid (starting material)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 68-70%)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Ice

-

Distilled water

-

Sodium sulfate (anhydrous)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the starting material, 3-(trifluoromethoxy)benzoic acid, in a suitable solvent such as dichloromethane.[6]

-

Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

-

Preparation of Nitrating Agent: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath to maintain a low temperature.

-

Nitration: Slowly add the prepared nitrating mixture to the cooled solution of the starting material via the dropping funnel.[6] The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.[6]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic extracts and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]

References

- 1. This compound CAS#: 189359-65-7 [chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 189359-65-7|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. KR860000581B1 - Method for preparing 2-nitro-5- (substituted-phenoxy) benzoic acid and salts thereof - Google Patents [patents.google.com]

2-Nitro-5-(trifluoromethoxy)benzoic acid molecular weight and formula.

Abstract: This document provides core physicochemical properties of 2-Nitro-5-(trifluoromethoxy)benzoic acid, a compound of interest in synthetic chemistry and drug discovery. The molecular formula and molecular weight are presented in a structured format. A logical diagram illustrates the relationship between the compound's name and its fundamental chemical data. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, analytical method development, and chemical synthesis workflows.

| Property | Value | Citations |

| Chemical Name | This compound | |

| CAS Number | 189359-65-7 | [1][2][3] |

| Molecular Formula | C₈H₄F₃NO₅ | [1][2][3] |

| Molecular Weight | 251.12 g/mol | [2] |

Data Relationship Visualization

The following diagram illustrates the direct logical flow from the compound's nomenclature to its empirical formula and calculated molecular weight.

References

Solubility of 2-Nitro-5-(trifluoromethoxy)benzoic Acid in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for 2-Nitro-5-(trifluoromethoxy)benzoic acid in various organic solvents. This guide, therefore, provides a detailed framework for determining the solubility of this compound through established experimental protocols. Additionally, it presents available solubility data for structurally related compounds to offer a comparative perspective.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety, suggests a moderate to low solubility in non-polar organic solvents and potentially higher solubility in polar aprotic and protic solvents. The presence of the electron-withdrawing nitro and trifluoromethoxy groups influences the acidity of the carboxylic acid, which in turn can affect its solubility in protic solvents and aqueous solutions of varying pH.

Physicochemical Properties (where available):

-

Molecular Formula: C₈H₄F₃NO₅

-

Molecular Weight: 251.12 g/mol

-

Physical State: Solid

Experimental Determination of Solubility

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This technique involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical method.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[1][2]

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vial.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean, pre-weighed container or a volumetric flask for dilution. This step is critical to remove any remaining solid particles.

-

Quantitative Analysis: Determine the concentration of the dissolved solid in the filtrate using one of the analytical methods described below.

Analytical Techniques for Quantification

This is a direct and simple method for determining the mass of the dissolved solid.[3][4][5][6][7]

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The solubility is calculated from the mass of the residue and the volume of the filtrate used.

This method is suitable if this compound has a significant absorbance in the UV-Vis region, which is likely due to its aromatic structure.[8][9][10][11]

Procedure:

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.

-

Analyze the Sample: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample, and then account for the dilution factor to find the concentration of the saturated solution.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[12][13][14][15]

Procedure:

-

Method Development: Develop an HPLC method (e.g., reversed-phase) that can separate this compound from any potential impurities. This involves selecting an appropriate column, mobile phase, and detector wavelength (e.g., UV detector).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase or a solvent compatible with it. Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration.

-

Analyze the Sample: Dilute the filtered saturated solution with a known factor using the mobile phase. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample, and then account for the dilution factor to find the concentration of the saturated solution.

Solubility Data of Structurally Related Compounds

While specific data for this compound is unavailable, the solubility of structurally similar compounds can provide valuable insights. The following tables summarize the available data for 2-nitro-5-thiocyanatobenzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid.

Solubility of 2-Nitro-5-thiocyanatobenzoic Acid

This compound shares the 2-nitrobenzoic acid core but has a thiocyanato group instead of a trifluoromethoxy group at the 5-position.

| Solvent | Approximate Solubility |

| Dimethylformamide (DMF) | 25 mg/mL[16][17] |

| Ethanol | 25 mg/mL[16][17] |

| Dimethyl sulfoxide (DMSO) | 11 mg/mL[16][17] |

| PBS (pH 7.2) | 0.3 mg/mL[16][17] |

Data from Cayman Chemical product information sheet.

Solubility of 3-Nitrobenzoic Acid

This isomer of nitrobenzoic acid provides a reference for the solubility of a nitro-substituted benzoic acid. It is reported to be soluble in acetone, chloroform, ethanol, and ether, and slightly soluble in benzene and water.[18] The compound is more acidic than benzoic acid.[19]

| Solvent | Temperature (°C) | Solubility |

| Water | 15 | 0.24 g/100 mL[19] |

| Water | 25 | 3 g/L |

| Ethanol | Not Specified | Freely soluble |

| Diethyl Ether | Not Specified | Freely soluble |

Qualitative and quantitative data compiled from various sources.

Solubility of 3,5-Dinitrobenzoic Acid

The presence of two nitro groups in this compound generally decreases its solubility in less polar solvents compared to mononitro-substituted benzoic acids.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 3 g/L[20] |

| Ethanol | Not Specified | 0.5 g/10 mL[20] |

Data from Sigma-Aldrich product information sheet.

A study by Zhang et al. determined the mole fraction solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in several solvents at various temperatures.[21][22] The general trend observed was that solubility increases with temperature. For nitrated derivatives of benzoic acid, the solubility order was found to be: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[21]

Conclusion

This technical guide outlines the necessary steps for the experimental determination of the solubility of this compound in organic solvents. Due to the current lack of published quantitative data for this specific compound, the provided protocols for the shake-flask method, followed by gravimetric, UV-Vis, or HPLC analysis, offer a robust framework for researchers to generate reliable solubility data. The included data for structurally related compounds serves as a useful reference for solvent selection and for understanding the potential solubility behavior of the target molecule. Accurate solubility data is fundamental for the successful design of synthetic routes, purification processes, and formulation development in pharmaceutical and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Gravimetric Analysis [wiredchemist.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. 3-Nitrobenzoic acid | 121-92-6 [chemicalbook.com]

- 19. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 20. 3,5-二硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-Nitro-5-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and potential hazards associated with 2-Nitro-5-(trifluoromethoxy)benzoic acid (CAS No. 189359-65-7). The information is intended for professionals in research and development who may handle this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C8H4F3NO5 |

| Molecular Weight | 251.12 g/mol |

| Appearance | Solid |

| Synonyms | MFCD08741392 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its classification and potential health effects.

GHS Classification

| Classification | Hazard Statement | Code |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |

Source: Synquest Labs SDS[1]

Hazard Ratings

| Rating System | Health | Flammability | Physical Hazard/Reactivity |

| NFPA | 3 | 0 | 0 |

| HMIS III | 2 | 0 | 0 |

NFPA Health Hazard 3: Short exposure could cause serious temporary or residual injury even though prompt medical attention was given.[1] HMIS III Health Hazard 2: Moderate Hazard - Temporary or minor injury may occur.[1]

Potential Mechanisms of Toxicity

Another proposed mechanism for the toxicity of nitroaromatic compounds is the generation of reactive oxygen species (ROS) and oxidative stress through electron transfer processes.[3]

Caption: Proposed general toxicity pathway for nitroaromatic compounds.

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the lack of specific experimental safety studies for this compound, the following protocols are based on the Safety Data Sheet and general best practices for handling hazardous chemicals.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Emergency eye wash stations and safety showers should be readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |

| Hand Protection | Wear appropriate chemical-resistant gloves. |

| Skin and Body Protection | Wear a lab coat or other suitable protective clothing. Safety shoes are recommended.[1] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator.[1] |

First-Aid Measures

The following table outlines the recommended first-aid procedures in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. Seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |

Caption: Emergency first-aid procedures for different exposure routes.

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Alcohol-resistant foam, carbon dioxide, dry powder, or water spray. Use media appropriate for the surrounding fire.[1] |

| Specific Hazards | Thermal decomposition can generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[1] |

| Fire-Fighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective clothing.[1] |

Handling and Storage

| Aspect | Recommendation |

| Safe Handling | Avoid breathing dust, mist, or spray. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety procedures. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |

| Storage Conditions | Keep the container tightly closed when not in use. Store in a dry, cool, and well-ventilated area. Store locked up.[1] |

| Incompatible Materials | Strong oxidizing agents.[1] |

Caption: A logical workflow for mitigating hazards during handling.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Evacuate Unnecessary Personnel: Ensure only trained personnel with appropriate protective equipment are in the area.

-

Ensure Adequate Ventilation: Do not breathe in the dust.

-

Containment: Stop the leak if it is safe to do so.

-

Clean-up: For small spills, sweep up the material, place it in a bag, and hold it for waste disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.

-

Environmental Precautions: Avoid release into the environment. Notify authorities if the product enters sewers or public waters.[1]

Stability and Reactivity

-

Reactivity: The product is stable under normal handling and storage conditions.[1]

-

Chemical Stability: Stable at normal temperatures and pressures.

-

Conditions to Avoid: Heat, sparks, and flame.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks of skin, eye, and respiratory irritation. While specific toxicological data for this compound is limited, the general toxicity profile of nitroaromatic compounds suggests the potential for more severe health effects with significant exposure. Adherence to the safety protocols outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is crucial for ensuring the safety of all personnel. Always refer to the most current Safety Data Sheet from the supplier before handling this chemical.

References

A Technical Guide to the Spectral Data of 2-Nitro-5-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted and expected spectral data for 2-Nitro-5-(trifluoromethoxy)benzoic acid (CAS No. 189359-65-7). Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document focuses on predicted data derived from computational models and comparative analysis with structurally similar molecules. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectral data for solid aromatic carboxylic acids. A workflow for the spectroscopic analysis of a synthesized compound is also provided in a graphical format to guide researchers in their analytical processes.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science due to the presence of both a nitro group and a trifluoromethoxy group. These substituents significantly influence the electronic properties, reactivity, and potential biological activity of the molecule. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide aims to provide a foundational understanding of its expected spectral properties.

Disclaimer: The spectral data presented in this document are predicted values and should be used as a reference. Experimental verification is crucial for definitive structural confirmation.

Predicted Spectral Data

The following sections and tables summarize the predicted spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | broad s | 1H | -COOH |

| ~8.2 - 8.3 | d | 1H | H-6 |

| ~7.8 - 7.9 | dd | 1H | H-4 |

| ~7.6 - 7.7 | d | 1H | H-3 |

Predicted splitting patterns are based on typical ortho and meta couplings in a benzene ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | -COOH |

| ~150 (q) | C-5 (-OCF₃) |

| ~148 | C-2 (-NO₂) |

| ~132 | C-1 |

| ~128 | C-6 |

| ~122 | C-4 |

| ~120 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |

| ~118 | C-3 |

Quartet (q) multiplicity for carbons attached to or near the -OCF₃ group is due to carbon-fluorine coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -58 to -60 | s | -OCF₃ |

The chemical shift is relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][2]

Table 4: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 2500 | O-H stretch (Carboxylic Acid, broad due to H-bonding) |

| ~1710 - 1680 | C=O stretch (Carboxylic Acid) |

| ~1600, 1475 | C=C stretch (Aromatic) |

| ~1530, 1350 | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1250 - 1200 | C-O-C asymmetric stretch (Aryl ether) |

| ~1170 | C-F stretch (Trifluoromethoxy) |

| ~1290 | C-O stretch (Carboxylic Acid) |

| ~900 - 690 | C-H bend (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For benzoic acid derivatives, common fragmentation involves the loss of the hydroxyl group, the carboxyl group, and the nitro group.[3][4]

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Proposed Fragment |

| 251 | [M]⁺ (Molecular Ion) |

| 234 | [M - OH]⁺ |

| 206 | [M - COOH]⁺ |

| 205 | [M - NO₂]⁺ |

| 157 | [M - COOH - NO₂]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation, a common fragment) |

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic acid like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[5]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[5]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Parameters (General):

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

-

¹H NMR:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Use proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Set the spectral width to cover the range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

-

¹⁹F NMR:

-

A specific probe tuned for fluorine is required.

-

Set the spectral width appropriate for trifluoromethoxy groups.

-

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peak positions for all spectra.

-

FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the powdered solid sample directly onto the ATR crystal (e.g., diamond).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.[6]

-

Mass Spectrometry

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Instrument Parameters (General for ESI-MS):

-

Ionization Mode: Negative ion mode ([M-H]⁻) is often preferred for carboxylic acids. Positive ion mode ([M+H]⁺) can also be used.[5]

-

Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the compound.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve good ionization and signal intensity.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. homework.study.com [homework.study.com]

- 5. benchchem.com [benchchem.com]

- 6. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

Unlocking New Avenues in Drug Discovery: The Research Potential of 2-Nitro-5-(trifluoromethoxy)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid, is emerging as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the electron-withdrawing nitro group and the lipophilic trifluoromethoxy substituent, make it a valuable precursor for the synthesis of novel bioactive molecules. This technical guide explores the potential research applications of this compound, providing insights into its chemical properties, synthetic utility, and prospective role in the development of next-generation therapeutics.

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research. The table below summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 189359-65-7 | [1] |

| Molecular Formula | C₈H₄F₃NO₅ | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| Boiling Point | 343 °C | [1] |

| Density | 1.628 g/cm³ | [1] |

| pKa | 1.86 ± 0.25 | [1] |

Synthetic Utility: A Gateway to Novel Bioactive Scaffolds

The primary research application of this compound lies in its role as a versatile synthetic intermediate. Its chemical reactivity is dominated by the carboxylic acid and nitro functional groups, which can be readily transformed to introduce molecular diversity.

A pivotal transformation is the reduction of the nitro group to an amine, yielding 2-amino-5-(trifluoromethoxy)benzoic acid. This amino acid derivative serves as a crucial precursor for the synthesis of a wide array of more complex molecules, where the trifluoromethoxy group is strategically incorporated to enhance pharmacological properties such as metabolic stability and cell membrane permeability.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-5-(trifluoromethoxy)benzoic Acid

This protocol describes a general method for the reduction of the nitro group of this compound to an amine using catalytic hydrogenation. This method is widely employed due to its high efficiency and clean reaction profile.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in a sufficient volume of methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 1-5 mol% of the substrate).

-

Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the alcohol solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-(trifluoromethoxy)benzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Applications in Drug Discovery

The true potential of this compound is realized in the diverse range of biologically active molecules that can be synthesized from its derivatives. The presence of the trifluoromethoxy group is particularly advantageous in drug design, as it can enhance lipophilicity, improve metabolic stability, and modulate the electronic properties of a molecule, potentially leading to improved efficacy and a better pharmacokinetic profile.

While direct biological activity data for derivatives of this compound is not extensively published, the structural analogy to precursors of antitubercular agents, such as the benzothiazinones, strongly suggests its utility in the synthesis of novel anti-infective agents. Furthermore, substituted aminobenzoic acids are common scaffolds in a variety of therapeutic areas, including oncology, inflammation, and neuroscience.

Future Research Directions:

-

Synthesis of Novel Heterocycles: The 2-amino-5-(trifluoromethoxy)benzoic acid derivative can be used as a key starting material for the construction of various heterocyclic ring systems, such as quinazolinones, benzoxazinones, and benzodiazepines, which are known to exhibit a wide range of biological activities.

-

Structure-Activity Relationship (SAR) Studies: A library of derivatives can be synthesized by modifying the amino and carboxylic acid functionalities to explore the structure-activity relationships and identify potent lead compounds for various therapeutic targets.

-

Development of Novel Anti-infective Agents: Given the precedence of structurally similar compounds in antitubercular drug discovery, a focused effort to synthesize and evaluate novel benzothiazinone analogues or other anti-infective scaffolds is a promising research avenue.

Conclusion

This compound is a valuable and versatile building block with significant potential for advancing drug discovery research. Its primary utility lies in its conversion to 2-amino-5-(trifluoromethoxy)benzoic acid, which serves as a key intermediate for the synthesis of novel and potentially potent bioactive molecules. The strategic incorporation of the trifluoromethoxy group offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new chemical entities. Further exploration of the synthetic possibilities offered by this compound is poised to unlock new avenues for the development of innovative therapeutics to address unmet medical needs.

References

An In-depth Technical Guide on the Synthesis of 2-Nitro-5-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-(trifluoromethoxy)benzoic acid, a valuable substituted aromatic compound. While a detailed historical account of its initial discovery remains elusive in readily available literature, this document outlines the principal synthetic route, drawing upon established chemical principles and analogous transformations. The primary method involves the electrophilic nitration of 4-(trifluoromethoxy)benzoic acid. This guide furnishes a plausible experimental protocol, a summary of expected quantitative data based on related reactions, and a visualization of the synthetic workflow.

Introduction

This compound (CAS No. 189359-65-7) is a fluorinated aromatic carboxylic acid. The presence of the nitro (-NO₂), trifluoromethoxy (-OCF₃), and carboxylic acid (-COOH) functionalities makes it a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the reactive carboxylic acid handle, allows for a variety of subsequent chemical modifications. While the specific historical details of its first synthesis are not prominently documented, its preparation logically follows the principles of electrophilic aromatic substitution.

Core Synthesis Route: Electrophilic Nitration

The most direct and widely applicable method for the synthesis of this compound is the nitration of its precursor, 4-(trifluoromethoxy)benzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Regioselectivity

The regiochemical outcome of the nitration is directed by the existing substituents on the aromatic ring: the carboxylic acid group and the trifluoromethoxy group.

-

The carboxylic acid group (-COOH) is a meta-directing deactivator.

-

The trifluoromethoxy group (-OCF₃) is also deactivating but is ortho, para-directing.

In the case of 4-(trifluoromethoxy)benzoic acid, the position ortho to the trifluoromethoxy group (C2) and meta to the carboxylic acid group is the most likely site for nitration. This is because the trifluoromethoxy group, while deactivating, still directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the carboxylic acid, the ortho position is favored.

Experimental Protocol

The following is a generalized experimental protocol for the nitration of 4-(trifluoromethoxy)benzoic acid, based on standard procedures for the nitration of substituted benzoic acids.

Materials:

-

4-(Trifluoromethoxy)benzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

-

Slowly add 4-(trifluoromethoxy)benzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 4-(trifluoromethoxy)benzoic acid in sulfuric acid, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration to ensure complete reaction.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated crude product is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data

| Parameter | Value/Range | Notes |

| Reactants | ||

| 4-(Trifluoromethoxy)benzoic acid | 1.0 equivalent | Starting material |

| Concentrated Nitric Acid | 1.0 - 1.5 equivalents | Nitrating agent |

| Concentrated Sulfuric Acid | 3.0 - 5.0 volumes | Solvent and catalyst |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C | Crucial for selectivity and safety |

| Reaction Time | 1 - 4 hours | Monitored by TLC or HPLC |

| Yield and Purity | ||

| Expected Yield | 70 - 90% | Based on analogous reactions |

| Purity | >95% after purification | Dependent on purification method |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is primarily achieved through the electrophilic nitration of 4-(trifluoromethoxy)benzoic acid. While the historical discovery of this compound is not well-documented, the synthetic methodology is based on well-established principles of organic chemistry. The protocol and data presented in this guide, although generalized from analogous reactions, provide a solid foundation for researchers and drug development professionals working with this and similar fluorinated aromatic compounds. Careful control of reaction conditions, particularly temperature, is paramount to ensure high yield and purity of the final product.

Methodological & Application

Application Notes and Protocols: Ullmann Ether Synthesis for Substituted Phenoxy Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann ether synthesis is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of diaryl ethers. This method is particularly valuable in medicinal chemistry and drug development for the synthesis of substituted phenoxy benzoic acids, a scaffold present in numerous biologically active molecules. These compounds have shown promise as anti-inflammatory, analgesic, and antiplatelet agents. This document provides detailed application notes, experimental protocols, and mechanistic insights for the synthesis of substituted phenoxy benzoic acids via the Ullmann condensation.

Data Presentation: Reaction Parameters and Yields

The successful synthesis of substituted phenoxy benzoic acids via the Ullmann reaction is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The electronic nature of the substituents on both the phenol and the aryl halide also plays a crucial role. Generally, the reaction is favored between electron-rich phenols and electron-poor aryl halides.

Table 1: General Reaction Conditions for Ullmann Synthesis of Substituted Phenoxy Benzoic Acids

| Parameter | Typical Range/Examples | Notes |

| Copper Catalyst | CuI, CuBr, Cu₂O, Copper nanoparticles | Cu(I) salts are most common. Catalyst loading is typically 1-10 mol%. |

| Ligand | N,N-dimethylglycine, L-Proline, Phenanthroline | Ligands can accelerate the reaction and allow for milder conditions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the deprotonation of the phenol. |

| Solvent | Toluene, Dioxane, DMF, DMSO, Acetonitrile | High-boiling polar aprotic solvents are often used. |

| Temperature | 100-210 °C | Modern ligand systems can lower the required temperature. |

| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS. |

Table 2: Examples of Ullmann Synthesis of Substituted Phenoxy Benzoic Acids

| Phenol Derivative | Aryl Halide Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenol | 4-Bromobenzoic acid | Cu₁ ₈S | - | - | - | 7 | [1] |

| Phenol | 4-Bromobenzoic acid | GO-Cu₁ ₈S | - | - | - | 19 | [1] |

| 4-Nitrophenol | 4-Haloanisoles | CuBr | - | Dioxane | Reflux | Moderate | [1] |

| p-Cresol | 2-Bromonaphthalene | CuIPPh₃ (5 mol%) | K₂CO₃ | Toluene | 100 | - | [1] |

| Various phenols | Various aryl halides | Cu-NPs | Cs₂CO₃ | DMF | 120 | 65-92 | [1] |

| Phenol | 2-Chlorobenzoic acid | Pyridine-2-aldoxime | - | Water | - | - | [2] |

Experimental Protocols

General Protocol for the Synthesis of a Substituted Phenoxy Benzoic Acid

This protocol describes a general procedure for the copper-catalyzed Ullmann ether synthesis of a substituted phenoxy benzoic acid from a substituted phenol and a substituted halobenzoic acid.

Materials:

-

Substituted phenol (1.2 mmol)

-

Substituted halobenzoic acid (1.0 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

N,N-dimethylglycine (0.2 mmol, 20 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous dioxane (5 mL)

-

Ethyl acetate

-

1 M HCl

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the substituted halobenzoic acid (1.0 mmol), substituted phenol (1.2 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.

-

Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted phenoxy benzoic acid.

Mandatory Visualizations

Ullmann Ether Synthesis: Reaction Mechanism

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

General Experimental Workflow

Caption: A typical experimental workflow for Ullmann ether synthesis.

Signaling Pathways in Drug Development

Substituted phenoxy benzoic acids have garnered interest in drug development due to their potential to modulate key signaling pathways involved in inflammation, pain, and thrombosis.

Anti-inflammatory and Analgesic Signaling Pathways

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory response. Some phenoxy benzoic acid derivatives may act as inhibitors of COX and/or lipoxygenase (LOX), another key enzyme in the inflammatory cascade. Furthermore, the NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development.

Caption: Key inflammatory pathways potentially targeted by phenoxy benzoic acids.

Antiplatelet Signaling Pathway: P2Y12 Receptor

The P2Y12 receptor is a crucial component in ADP-mediated platelet activation and aggregation, making it a prime target for antiplatelet drugs.[3] Antagonists of the P2Y12 receptor can effectively prevent thrombosis. Some substituted phenoxy benzoic acid derivatives have shown potential as P2Y12 receptor antagonists.

Caption: The P2Y12 receptor signaling pathway in platelet activation.

References

- 1. mdpi.com [mdpi.com]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nitration of 3-(Trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. This electrophilic aromatic substitution (EAS) reaction introduces a nitro group (-NO₂) onto an aromatic ring. The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring.

This document provides a detailed examination of the nitration of 3-(trifluoromethoxy)benzoic acid. This substrate is of particular interest as it possesses two distinct electron-withdrawing groups: a carboxylic acid (-COOH) and a trifluoromethoxy (-OCF₃) group. Understanding the interplay of their directing effects is crucial for predicting and controlling the synthesis of the desired nitro-substituted product. We will explore the reaction mechanism, regioselectivity, and provide a generalized experimental protocol.

Reaction Mechanism and Regioselectivity

The nitration of 3-(trifluoromethoxy)benzoic acid proceeds via a standard electrophilic aromatic substitution mechanism, which involves three primary steps.

Step 1: Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.[1]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the benzene ring attacks the highly electrophilic nitronium ion.[2] This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Aromatization A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final nitroaromatic product.[2]

Regioselectivity Analysis: The position of the incoming nitro group is determined by the directing effects of the substituents already on the ring.

-

Carboxylic Acid Group (-COOH): This group is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects.[3] It deactivates the ring towards electrophilic attack and is a meta-director.[4][5] This means it directs incoming electrophiles to the positions meta to itself (C-5). Attack at the ortho or para positions would place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group.[2]

-

Trifluoromethoxy Group (-OCF₃): This group exhibits dual electronic effects. The three highly electronegative fluorine atoms make it strongly electron-withdrawing by induction, thus deactivating the aromatic ring.[6] However, the oxygen atom possesses lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6).[7] Despite the resonance donation, the overall effect is deactivating, with nitration of trifluoromethoxybenzene proceeding more slowly than benzene itself.[6]

Predicted Outcome for 3-(trifluoromethoxy)benzoic acid: In this molecule, the substituents are in a 1,3-relationship.

-

The -COOH group at C-1 directs the incoming nitro group to C-5.

-

The -OCF₃ group at C-3 directs the incoming nitro group to C-2, C-4, and C-6.

Both groups deactivate the ring, making the reaction slower than with benzene. The positions ortho and para to the strongly deactivating -COOH group (C-2, C-4, C-6) are particularly deactivated. The position meta to the -COOH group (C-5) is the least deactivated site from its perspective. Critically, the C-5 position is also meta to the -OCF₃ group. Electrophilic attack at positions C-2, C-4, or C-6 would lead to highly unstable arenium ion intermediates where the positive charge is placed adjacent to one or both of the powerful electron-withdrawing groups. Therefore, the reaction is predicted to proceed with the nitro group adding to the C-5 position, which is meta to both substituents and represents the least deactivated and most electronically favorable site for attack.

The major product is therefore predicted to be 5-nitro-3-(trifluoromethoxy)benzoic acid .

Visualizing the Mechanism

The following diagrams illustrate the key steps in the nitration of 3-(trifluoromethoxy)benzoic acid.

Caption: Generation of the nitronium ion (NO₂⁺) electrophile.

Caption: Electrophilic attack and deprotonation to form the final product.

Experimental Protocol

This section provides a representative protocol for the nitration of 3-(trifluoromethoxy)benzoic acid. This procedure is adapted from standard methods for the nitration of deactivated benzoic acids.[8][9]

Safety Precautions:

-

This procedure involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

-

The reaction is exothermic. Strict temperature control is essential to prevent side reactions and ensure safety.

-

Quenching the reaction mixture on ice should be done slowly and carefully to manage heat generation.

Materials and Reagents:

-

3-(trifluoromethoxy)benzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Round-bottom flask or beaker

-

Stir bar and magnetic stir plate

-

Ice bath (ice/water/salt slurry recommended for temperatures below 0°C)

-

Dropping funnel

-

Buchner funnel and filter flask

Procedure:

-

Preparation of the Substrate Solution:

-

In a round-bottom flask, add 3-(trifluoromethoxy)benzoic acid (1.0 eq).

-

Place the flask in an ice/salt bath and cool to 0°C.

-

Slowly add concentrated H₂SO₄ (approx. 2.5 mL per gram of substrate) while stirring, ensuring the temperature does not exceed 5°C.[8] Continue stirring until the solid is fully dissolved.

-

-

Preparation of the Nitrating Mixture:

-

In a separate flask cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated H₂SO₄ (approx. 1.0 mL per gram of substrate) to concentrated HNO₃ (approx. 0.7 mL per gram of substrate).[8]

-

Caution: Always add acid to acid slowly. Keep this mixture cold until use.

-

-

Nitration Reaction:

-

Slowly add the cold nitrating mixture dropwise to the stirred substrate solution using a dropping funnel.

-

Maintain the reaction temperature below 5°C throughout the addition. The reaction is exothermic, so the addition rate must be carefully controlled.[1][8]

-

After the addition is complete, allow the mixture to stir in the cold bath for an additional 15-30 minutes to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Prepare a beaker with a slurry of crushed ice and water (approx. 100 g ice per gram of substrate).

-

Slowly and carefully pour the reaction mixture over the ice slurry with vigorous stirring. A precipitate of the crude product should form.[8]

-

Allow the mixture to warm to room temperature while stirring.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product thoroughly with several portions of cold deionized water to remove residual acid.

-

Allow the product to air dry on the filter paper.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

-

Quantitative Data

| Parameter | Optimized Value | Outcome | Reference |

| Substrate | 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid | - | [10] |

| Reaction Type | Continuous Flow Nitration | - | [10] |

| Temperature | 308 K (35°C) | Conversion: 83.03% | [11] |

| Molar Ratio (HNO₃/Substrate) | 1.6 | Selectivity: 79.52% | [11] |

| Molar Ratio (H₂SO₄/HNO₃) | ~1.75 (N/S = 0.57) | - | [11] |

| Residence Time | 220 seconds | - | [11] |

Note: The data presented is for a related but more complex substrate and may not be directly transferable. However, it demonstrates that high conversion and good selectivity can be achieved in the nitration of similarly deactivated aromatic systems.

References

- 1. fvs.com.py [fvs.com.py]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. In the electrophilic aromatic substitution reactions, a -\mathrm{CO}_{2} .. [askfilo.com]

- 5. britannica.com [britannica.com]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. stmarys-ca.edu [stmarys-ca.edu]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. researchgate.net [researchgate.net]

using 2-Nitro-5-(trifluoromethoxy)benzoic acid as a chemical intermediate.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Nitro-5-(trifluoromethoxy)benzoic acid as a chemical intermediate in organic synthesis. The information is intended to guide researchers in leveraging this compound for the development of novel molecules, particularly in the fields of medicinal chemistry and materials science.

General Information

This compound is an aromatic carboxylic acid derivative. The presence of a nitro group, a carboxylic acid, and a trifluoromethoxy group makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and trifluoromethoxy groups influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 189359-65-7 | [1][2] |

| Molecular Formula | C₈H₄F₃NO₅ | [2] |

| Molecular Weight | 251.12 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Purity | ≥95% | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of organic compounds, particularly heterocyclic structures and other substituted aromatic systems. Its functional groups can be selectively transformed to introduce diverse functionalities.

Key Chemical Transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key precursor for the synthesis of anilines. These anilines can then be used in a wide range of reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.

-

Carboxylic Acid Derivatization: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides. This allows for the coupling of this aromatic core to various molecules, including alcohols, amines, and other nucleophiles.

-

Nucleophilic Aromatic Substitution: While the trifluoromethoxy group is generally stable, the nitro group activates the aromatic ring for nucleophilic aromatic substitution reactions, although this is less common than transformations of the other functional groups.

The structural motifs accessible from this intermediate are prevalent in many biologically active compounds. For instance, analogous nitrobenzoic acids are utilized in the synthesis of potent antitubercular agents and herbicides.[4][5]

Experimental Protocols

The following are generalized protocols for common transformations involving this compound. Researchers should adapt these procedures to their specific substrates and optimize reaction conditions as necessary.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of this compound to 2-Amino-5-(trifluoromethoxy)benzoic acid using a standard catalytic hydrogenation method.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-(trifluoromethoxy)benzoic acid.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Table 2: Representative Reaction Parameters for Nitro Group Reduction

| Parameter | Condition |

| Substrate | This compound |

| Catalyst | 10% Pd/C |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Pressure | 1 atm (balloon) to 50 psi (Parr) |

| Reaction Time | 2 - 12 hours (monitor by TLC/LC-MS) |

Protocol 2: Amide Coupling Reaction

This protocol details the synthesis of an amide derivative from this compound and a primary or secondary amine using a standard coupling agent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and the coupling agent (e.g., HATU, 1.2 eq).

-

Dissolve the solids in an anhydrous solvent such as DCM or DMF.

-

Add the organic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Table 3: Common Reagents for Amide Coupling

| Reagent Type | Examples | Typical Equivalents |

| Coupling Agent | HATU, HBTU, EDC/HOBt | 1.1 - 1.5 |

| Amine | Primary or Secondary Amines | 1.0 - 1.2 |

| Base | DIPEA, TEA | 2.0 - 3.0 |

| Solvent | DCM, DMF | Anhydrous |

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

References

- 1. scbt.com [scbt.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. chemscene.com [chemscene.com]